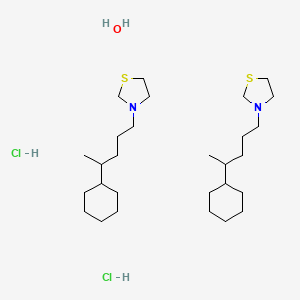
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate is a compound with the molecular formula C14H27NS.ClH.H2O and a molecular weight of 295.916 . It belongs to the class of thiazolidine derivatives, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. Thiazolidine derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Métodos De Preparación
The synthesis of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves the reaction of 1,2-aminothiols with aldehydes under physiological conditions . This click-type reaction is efficient and stable, producing the thiazolidine product without the need for a catalyst . Industrial production methods may involve optimizing reaction conditions such as pH, temperature, and solvent choice to improve yield and purity .
Análisis De Reacciones Químicas
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur or nitrogen atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate involves its interaction with specific molecular targets and pathways. Thiazolidine derivatives are known to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ . This activation leads to changes in gene expression, resulting in various biological effects such as increased insulin sensitivity, reduced inflammation, and altered lipid metabolism .
Comparación Con Compuestos Similares
3-(4-Cyclohexylpentyl)thiazolidine hydrochloride hemihydrate can be compared with other thiazolidine derivatives, such as:
Thiazolidinediones: These compounds are used as antidiabetic agents and act by activating PPARγ.
Thiazoles: Thiazole derivatives have diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
Propiedades
Número CAS |
69226-55-7 |
|---|---|
Fórmula molecular |
C28H58Cl2N2OS2 |
Peso molecular |
573.8 g/mol |
Nombre IUPAC |
3-(4-cyclohexylpentyl)-1,3-thiazolidine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C14H27NS.2ClH.H2O/c2*1-13(14-7-3-2-4-8-14)6-5-9-15-10-11-16-12-15;;;/h2*13-14H,2-12H2,1H3;2*1H;1H2 |
Clave InChI |
ICNISIXRTWCOGC-UHFFFAOYSA-N |
SMILES canónico |
CC(CCCN1CCSC1)C2CCCCC2.CC(CCCN1CCSC1)C2CCCCC2.O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


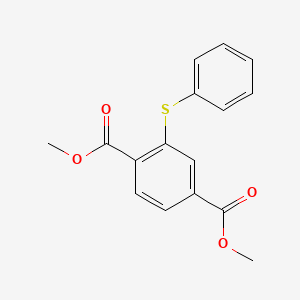
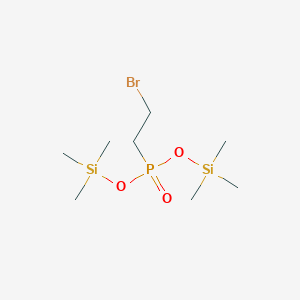

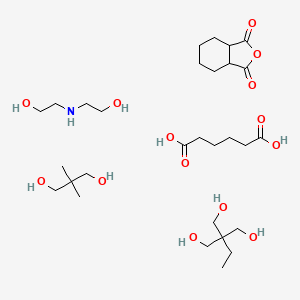

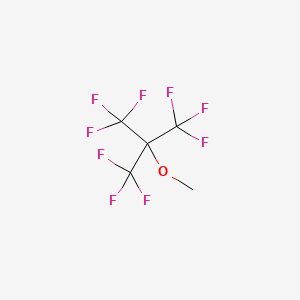
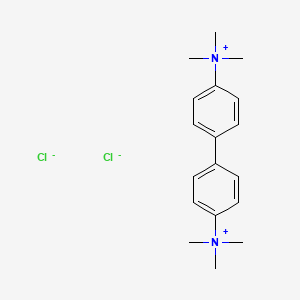
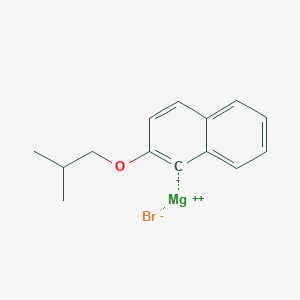
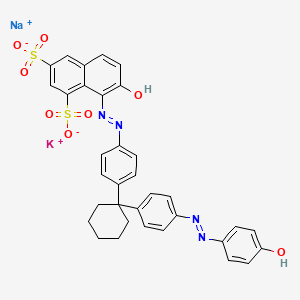

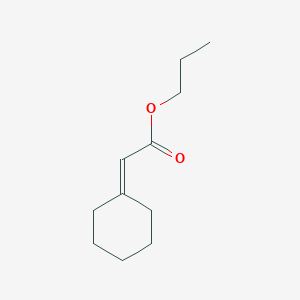
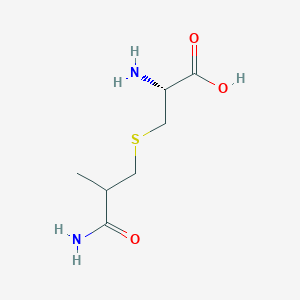

![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
